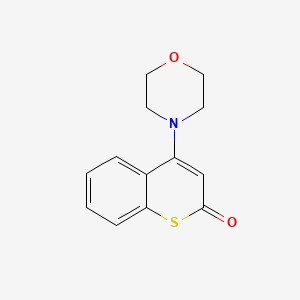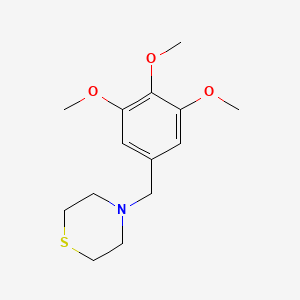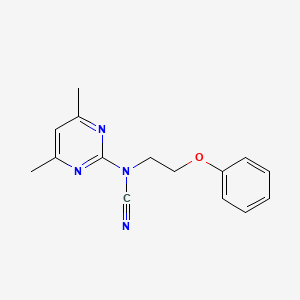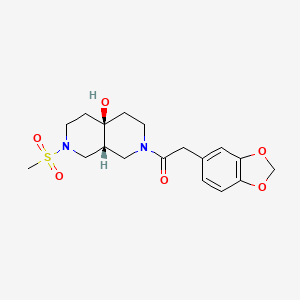
(4aR*,8aR*)-2-(1,3-benzodioxol-5-ylacetyl)-7-(methylsulfonyl)octahydro-2,7-naphthyridin-4a(2H)-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals characterized by intricate molecular structures that possess a wide range of applications in materials science, pharmacology, and organic chemistry. Such compounds often exhibit unique physical and chemical properties due to their complex molecular frameworks and functional groups.
Synthesis Analysis
Synthesis of complex organic molecules typically involves multistep reaction sequences, starting from simpler precursors. For example, compounds analogous to the one mentioned have been synthesized through reactions involving key steps like cyclization, condensation, and functional group transformations. The synthesis of similar sulfonamide compounds involves the reaction of sulfonyl chlorides with amines, followed by cyclization and further functionalization to introduce various substituents and achieve desired molecular complexity (Sarojini et al., 2012).
Molecular Structure Analysis
The molecular structure of complex organic molecules is often elucidated using techniques like X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. These methods provide detailed information about the molecular geometry, electronic structure, and the nature of chemical bonds within the molecule. Theoretical computations, such as density functional theory (DFT), complement these experimental techniques by predicting molecular properties and reactivity patterns (Gültekin et al., 2020).
Chemical Reactions and Properties
Complex organic molecules participate in a variety of chemical reactions, influenced by their functional groups and molecular structure. Reactions such as homolytic substitution, cycloaddition, and nucleophilic addition are common. These reactions can lead to the formation of new bonds, introduction of substituents, and generation of new molecular scaffolds. The reactivity and selectivity of these reactions are crucial for the synthesis of target molecules with desired properties (Plodek et al., 2012).
Physical Properties Analysis
The physical properties of complex organic molecules, such as solubility, melting point, and optical properties, are significantly influenced by their molecular structure. These properties are essential for determining the compound's suitability for specific applications, including its behavior in biological systems or material science applications. Experimental measurements and theoretical calculations help in understanding these properties and predicting the behavior of new compounds.
Chemical Properties Analysis
The chemical properties of such molecules, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are determined by their functional groups and molecular framework. Studies involving natural bond orbital (NBO) analysis, frontier molecular orbitals (FMOs), and other computational methods provide insights into the molecule's electronic structure and reactivity patterns (Halim & Ibrahim, 2017).
Propiedades
IUPAC Name |
1-[(4aR,8aR)-4a-hydroxy-7-methylsulfonyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]-2-(1,3-benzodioxol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6S/c1-27(23,24)20-7-5-18(22)4-6-19(10-14(18)11-20)17(21)9-13-2-3-15-16(8-13)26-12-25-15/h2-3,8,14,22H,4-7,9-12H2,1H3/t14-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMPXQQWCFWABW-RDTXWAMCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2(CCN(CC2C1)C(=O)CC3=CC4=C(C=C3)OCO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1CC[C@@]2(CCN(C[C@@H]2C1)C(=O)CC3=CC4=C(C=C3)OCO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4aR,8aR)-4a-hydroxy-7-methylsulfonyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]-2-(1,3-benzodioxol-5-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide](/img/structure/B5628580.png)
![2-(2-methoxyethyl)-9-[2-(methylthio)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5628603.png)
![N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-2-chloro-3-methylbenzamide](/img/structure/B5628608.png)
![[(3aS*,10aS*)-2-[3-(methylthio)propanoyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5628611.png)

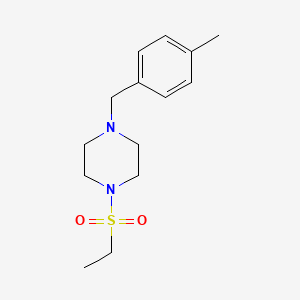
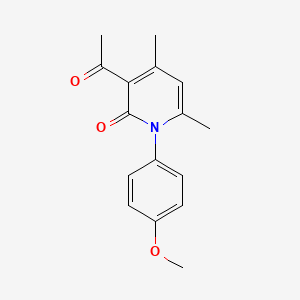
![4-(1-ethyl-1H-imidazol-2-yl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5628637.png)


![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5628666.png)
